molecular formula C29H30N4O5 B2629363 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate CAS No. 2034586-39-3

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate

Cat. No.: B2629363
CAS No.: 2034586-39-3
M. Wt: 514.582
InChI Key: YCCVFRSRIDIGQD-UHFFFAOYSA-N
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Description

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate is a complex organic compound featuring a benzimidazole moiety, a piperidine ring, and an oxalate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole or piperidine rings.

    Substitution: Substituted benzimidazole or piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its benzimidazole moiety is known for antimicrobial and antiviral activities, making it a candidate for drug development.

Medicine

Medically, the compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for treating conditions such as infections and certain cancers.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole: A simpler analog with similar biological activities.

    N-benzhydrylpiperidine: Shares the piperidine ring but lacks the benzimidazole moiety.

    Oxalate Salts of Other Amines: Similar in having the oxalate counterion but differ in the amine structure.

Uniqueness

The uniqueness of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate lies in its combined structural features, which confer distinct biological and chemical properties. The presence of both benzimidazole and piperidine rings, along with the oxalate salt, provides a unique profile that can be exploited for various applications.

Properties

IUPAC Name

N-benzhydryl-4-(benzimidazol-1-ylmethyl)piperidine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O.C2H2O4/c32-27(29-26(22-9-3-1-4-10-22)23-11-5-2-6-12-23)30-17-15-21(16-18-30)19-31-20-28-24-13-7-8-14-25(24)31;3-1(4)2(5)6/h1-14,20-21,26H,15-19H2,(H,29,32);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCVFRSRIDIGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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